molecular formula C3H10NO3P B3065578 Dimethyl methylphosphoramidate CAS No. 52420-88-9

Dimethyl methylphosphoramidate

Cat. No.: B3065578
CAS No.: 52420-88-9
M. Wt: 139.09 g/mol
InChI Key: DWCRHUWVDSHYPO-UHFFFAOYSA-N
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Description

Dimethyl methylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

Dimethyl methylphosphoramidate has several scientific research applications:

Mechanism of Action

The mode of action of Dimethyl methylphosphonate involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Safety and Hazards

Dimethyl methylphosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation and may cause genetic defects .

Future Directions

Phosphoramidates are an important class of organophosphorus compounds. The applications of phosphoramidate compounds are briefly introduced in the literature . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

Preparation Methods

Chemical Reactions Analysis

Dimethyl methylphosphoramidate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Dimethyl methylphosphoramidate is unique among phosphoramidates due to its specific structure and reactivity. Similar compounds include:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N-dimethoxyphosphorylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c1-4-8(5,6-2)7-3/h1-3H3,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCRHUWVDSHYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200439
Record name Phosphoramidic acid, methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52420-88-9
Record name Phosphoramidic acid, methyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052420889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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